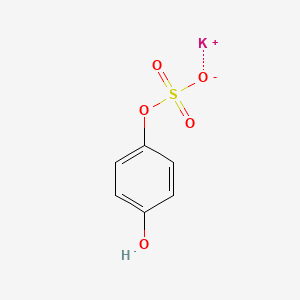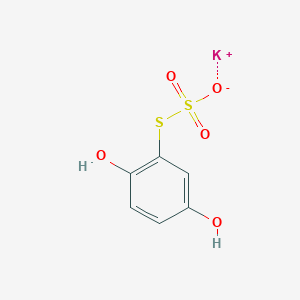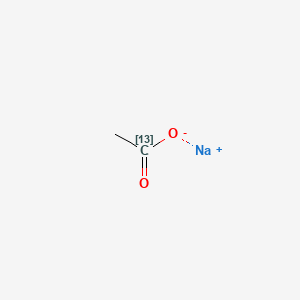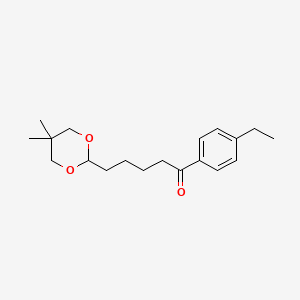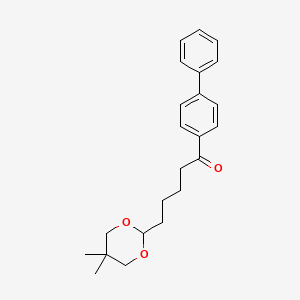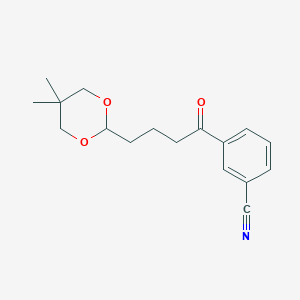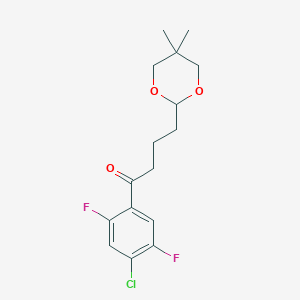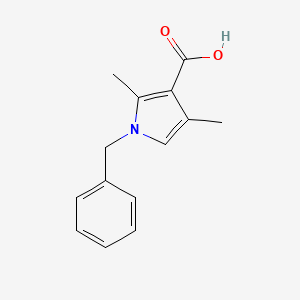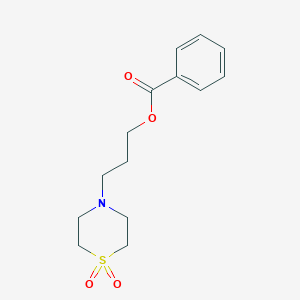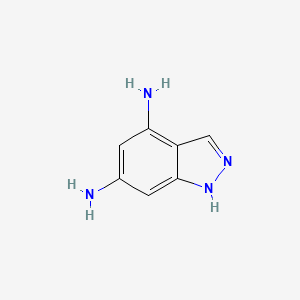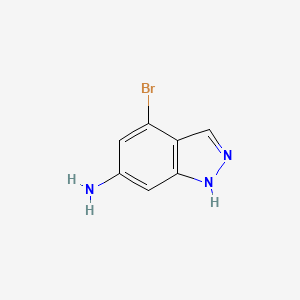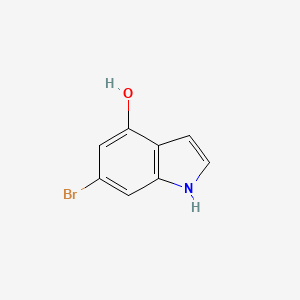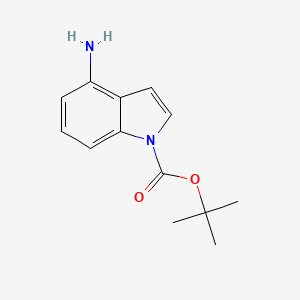
1-Boc-4-aminoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-aminoindole, also known as tert-butyl 4-amino-1H-indole-1-carboxylate, is a chemical compound with the molecular formula C13H16N2O2 . It has a molecular weight of 232.28 . It is used as a reactant in the preparation of 7H-pyrrolo[2,3-H]quinazoline compounds as therapeutic mTOR kinase and PI3 kinase inhibitors .
Molecular Structure Analysis
1-Boc-4-aminoindole contains a total of 34 bonds, including 18 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aromatic), 1 primary amine (aromatic), and 1 Pyrrole .Physical And Chemical Properties Analysis
1-Boc-4-aminoindole is a solid at room temperature and should be stored at 0-8°C . The InChI code is 1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,14H2,1-3H3 .Aplicaciones Científicas De Investigación
Ruthenium-catalyzed Synthesis of Triazole-based Scaffolds
1-Boc-4-aminoindole derivatives are used in the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to produce triazole amino acids. These triazole-containing amino acids are then employed to synthesize biologically active compounds, such as peptidomimetics and inhibitors, demonstrating the compound's utility in medicinal chemistry and drug design (Ferrini et al., 2015).
Synthesis of Redox-active Amino Acids
1-Boc-4-aminoindole is involved in the synthesis of redox-active amino acids, which are then incorporated into peptide assemblies for studying photoinitiated electron or energy transfer. This application highlights its role in the development of materials for solar energy conversion and electronic devices (McCafferty et al., 1995).
Catalytic Synthesis of Biologically Active Compounds
It is used in Rh-catalyzed addition reactions to produce chiral 3-amino-3-aryloxindoles, important compounds in pharmaceutical research for their biological activity. This application underlines 1-Boc-4-aminoindole's significance in asymmetric synthesis and catalysis (Marques & Burke, 2016).
Electropolymerization Studies
1-Boc-4-aminoindole is used in electropolymerization studies to form polymeric films that have applications in catalysis, such as in the electrooxidation of methanol in alkaline media, indicating its potential in energy conversion and fuel cell technologies (Yue et al., 2013).
Asymmetric Synthesis of Vicinal Oxindole-Diamines/Amino Alcohols
The compound is also utilized in asymmetric Mannich reactions with 3-aminooxindoles and 3-hydroxyoxindoles, leading to the synthesis of vicinal oxindole-diamines/amino alcohols. These reactions are significant for the synthesis of spirocyclic oxindoles, important scaffolds in drug discovery (Shan et al., 2016).
Safety And Hazards
1-Boc-4-aminoindole has the GHS07 pictogram, with the signal word “Warning”. The hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+351+338, and P302+352 .
Propiedades
IUPAC Name |
tert-butyl 4-aminoindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLWIGZVXJTALB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646558 |
Source


|
| Record name | tert-Butyl 4-amino-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-aminoindole | |
CAS RN |
885270-30-4 |
Source


|
| Record name | 1,1-Dimethylethyl 4-amino-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-amino-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

